7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt

Catalog No.
S13195612
CAS No.
83006-43-3
M.F
C22H17N5NaO9S2+
M. Wt
582.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)a...

CAS Number

83006-43-3

Product Name

7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt

IUPAC Name

sodium;7-amino-4-hydroxy-3-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]naphthalene-2-sulfonic acid

Molecular Formula

C22H17N5NaO9S2+

Molecular Weight

582.5 g/mol

InChI

InChI=1S/C22H17N5O9S2.Na/c23-13-1-7-17-12(9-13)10-20(38(34,35)36)21(22(17)28)26-25-15-4-2-14(3-5-15)24-18-8-6-16(27(29)30)11-19(18)37(31,32)33;/h1-11,24,28H,23H2,(H,31,32,33)(H,34,35,36);/q;+1

InChI Key

RIFSQRRMQRHEPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.[Na+]

7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, azo, and sulfonic acid. Its molecular formula is C22H17N5NaO9S2C_{22}H_{17}N_{5}NaO_{9}S_{2}, and it has a molecular weight of approximately 582.5 g/mol. This compound is notable for its solubility in water due to the presence of the sulfonic acid group, making it suitable for various applications in scientific research and industrial processes .

  • Oxidation: It can be oxidized to form different derivatives, typically using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or through catalytic hydrogenation.
  • Substitution: Electrophilic substitution reactions can occur, particularly involving the aromatic rings of the compound.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, catalytic hydrogenation.
  • Substituting Agents: Halogens, sulfonating agents.

Research indicates that 7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt exhibits various biological activities. It has been studied for its potential use as a dye in biological assays and as a reagent in biochemical applications due to its ability to interact with proteins and nucleic acids. Its structural components allow it to act as a chromogenic agent, which can be utilized in colorimetric assays .

The synthesis of this compound typically involves a multi-step process:

  • Diazotization: The initial step often includes the diazotization of 4-nitroaniline.
  • Coupling Reaction: The diazonium salt is coupled with 4-aminophenylsulphonic acid.
  • Formation of Naphthalene Ring: The resulting intermediate undergoes further reactions to introduce the naphthalene structure and finalize the formation of the sodium salt.

In industrial settings, these reactions are performed under controlled conditions to ensure high purity and yield. Advanced purification techniques such as crystallization and filtration are commonly employed.

7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has diverse applications:

  • Dye Industry: Used as a dye for textiles and biological materials due to its vivid color properties.
  • Biochemical Assays: Employed in various biochemical assays for detecting proteins and nucleic acids.
  • Research: Serves as a reagent in chemical research for synthesizing other compounds or studying reaction mechanisms .

Interaction studies have shown that this compound can bind with various biomolecules, affecting their activity. Its ability to form complexes with proteins makes it useful in studying protein interactions and enzyme activities. Additionally, its azo linkage contributes to its reactivity with nucleic acids, which can be exploited in molecular biology applications .

Several compounds share structural similarities with 7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt:

Compound NameStructural Features
7-Amino-4-hydroxy-2-naphthalenesulfonic acidSimilar amino and hydroxy groups but different naphthalene position
4-Amino-3-hydroxy-1-naphthalenesulfonic acidContains amino and hydroxy groups; less complex structure
4-Nitro-2-aminophenolContains nitro and amino groups; lacks sulfonic acid functionality

Uniqueness

The uniqueness of 7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt lies in its combination of functional groups that enhance its solubility and reactivity. The presence of both amino and nitro groups along with an azo linkage provides distinct chemical properties compared to similar compounds, making it particularly versatile for various applications in both research and industry .

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

582.03653877 g/mol

Monoisotopic Mass

582.03653877 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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